1-Ethenyl-4-methoxy-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)7-8(9)2/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEISXXKFNHMJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619332 | |
| Record name | 1-Ethenyl-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-29-8 | |
| Record name | 1-Ethenyl-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Scarcity: A Technical Guide to a Niche Aromatic Building Block and its Well-Documented Analogue
A Note on Chemical Identity: Initial searches for the compound 1-Ethenyl-4-methoxy-2-methylbenzene under CAS number 167960-09-0 yielded limited technical data, suggesting it is a rare or sparsely documented substance. However, a structurally similar compound, 1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4 ), is well-characterized and commercially available, presenting a valuable subject for an in-depth technical guide. This document will focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, thereby offering insights that may be extrapolated to its ethenyl counterpart.
1-Ethynyl-4-methoxy-2-methylbenzene: A Profile
1-Ethynyl-4-methoxy-2-methylbenzene is an aromatic acetylene derivative.[1] Its structure, featuring a benzene ring substituted with an ethynyl, a methoxy, and a methyl group, makes it a versatile building block in organic synthesis. The ethynyl group, with its reactive triple bond, is a key functional handle for various chemical transformations, while the methoxy and methyl groups influence the molecule's electronic properties and steric hindrance.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Ethynyl-4-methoxy-2-methylbenzene is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 74331-69-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀O | [3][4][5] |
| Molecular Weight | 146.19 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 30-34 °C | [1] |
| Boiling Point | 222.7 °C | [5] |
| Flash Point | 93.9 °C (closed cup) | |
| Density | 1 g/cm³ | [5] |
| SMILES | COc1ccc(C#C)c(C)c1 | |
| InChI Key | IETBNYUYILAKFK-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for 1-Ethynyl-4-methoxy-2-methylbenzene are not extensively published in peer-reviewed literature, its structure suggests that it can be prepared through standard organic chemistry transformations. A plausible synthetic route would involve the Sonogashira coupling of a suitable aryl halide, such as 1-halo-4-methoxy-2-methylbenzene, with a protected acetylene, followed by deprotection.
The reactivity of 1-Ethynyl-4-methoxy-2-methylbenzene is dominated by the chemistry of the terminal alkyne. It can participate in a variety of reactions, including:
-
Cycloaddition Reactions: It has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to form cycloadducts.[1]
-
Coupling Reactions: The terminal alkyne can be used in various metal-catalyzed coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to form more complex molecules.
-
Click Chemistry: The ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the efficient formation of triazoles.[6]
Applications in Research and Development
The unique structural features of 1-Ethynyl-4-methoxy-2-methylbenzene make it a valuable intermediate in several areas of chemical research, including:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. For instance, it may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine.[1]
-
Medicinal Chemistry: The methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] The rigid, linear nature of the ethynyl group can act as a spacer to orient other pharmacophoric elements.[6] Although direct applications in drug development for this specific molecule are not widely reported, its structural motifs are relevant.
-
Materials Science: Aromatic acetylenes are precursors to conjugated polymers and other materials with interesting electronic and optical properties.[2]
Analytical Characterization
The identity and purity of 1-Ethynyl-4-methoxy-2-methylbenzene would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence and connectivity of the ethynyl, methoxy, methyl, and aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3250-3330 cm⁻¹), as well as bands associated with the aromatic ring and the methoxy group.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of the compound (146.19 g/mol ).[3][4]
Safety and Handling
1-Ethynyl-4-methoxy-2-methylbenzene is classified as an irritant and a skin sensitizer.[3] The following safety precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear a suitable respiratory mask (e.g., dust mask type N95).
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.[9] Use in a well-ventilated area.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified as a combustible solid.
GHS Hazard Information
| Hazard Statement | Code |
| May cause an allergic skin reaction | H317 |
| Causes serious eye irritation | H319 |
This information is based on aggregated GHS data.[3]
Conclusion
While 1-Ethenyl-4-methoxy-2-methylbenzene (CAS 167960-09-0) remains an enigmatic compound with scarce available data, its close analogue, 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4), presents a well-characterized and synthetically useful molecule. Its combination of a reactive alkyne functionality with the modulating effects of methoxy and methyl groups on an aromatic scaffold makes it a valuable tool for chemists in academic and industrial research. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this versatile building block in the pursuit of novel molecules and materials.
References
-
1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
-
Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
-
1-Ethynyl-4-methoxybenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
1-Ethyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Benzene, 1-ethynyl-4-methyl-. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
-
Chemical Properties of Benzene, 1-ethenyl-4-methoxy- (CAS 637-69-4). (n.d.). Cheméo. Retrieved February 18, 2026, from [Link]
-
(E)-1-Methoxy-4-(2-methoxyvinyl)benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]
-
(e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][3]thiadiazole. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Sources
- 1. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]
- 2. CAS 74331-69-4: 1-Ethynyl-4-methoxy-2-methylbenzene [cymitquimica.com]
- 3. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. echemi.com [echemi.com]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
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- 9. echemi.com [echemi.com]
The Ortho-Effect in Styrenic Reactivity: A Comparative Guide
Topic: The Ortho-Effect in Styrenic Reactivity: A Comparative Technical Guide to 4-Methoxystyrene vs. 2-Methyl-4-methoxystyrene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Styrenic Dilemma
In the design of functional polymers and metabolic probes, the distinction between 4-methoxystyrene (4-MS) and 2-methyl-4-methoxystyrene (2-M-4-MS) represents a classic conflict between electronic activation and steric inhibition.[1] While both molecules appear to be electron-rich styrenes suitable for cationic polymerization or metabolic oxidation, the introduction of the ortho-methyl group in 2-M-4-MS fundamentally alters the conjugation landscape.[1]
This guide provides a rigorous analysis of how the 2-methyl substituent decouples the resonance interaction of the 4-methoxy group, drastically changing reactivity profiles in cationic polymerization and cytochrome P450 metabolism.
Part 1: Molecular Architecture & Electronic Theory
To understand the reactivity differences, one must first analyze the ground-state geometry and electronic distribution of the two isomers.
4-Methoxystyrene (4-MS): The Planar Activator
In 4-MS, the vinyl group and the benzene ring are coplanar. This planarity is energetically favorable as it allows for maximum overlap between the
-
Mechanism: The para-methoxy group acts as a strong resonance donor (+R effect).
-
Result: The
-carbon of the vinyl group becomes highly nucleophilic, making 4-MS an aggressive monomer for cationic polymerization.[1]
2-Methyl-4-methoxystyrene (2-M-4-MS): Steric Inhibition of Resonance (SIR)
The addition of a methyl group at the ortho position (C2) introduces significant steric strain between the methyl protons and the vinyl proton (specifically the
-
The Twist: To relieve this strain, the vinyl group rotates out of the plane of the benzene ring (typically by 30–60°).
-
The Decoupling: This rotation breaks the continuous
-system. The 4-methoxy group can still donate electrons to the ring, but this increased electron density cannot be effectively transmitted to the vinyl group. -
Consequence: Despite having two electron-donating groups (methoxy and methyl), the vinyl group in 2-M-4-MS is less electron-rich and less reactive toward electrophiles than 4-MS.[1]
Visualization of Electronic Effects
Figure 1: Comparative electronic pathways showing the decoupling effect of the ortho-methyl group.[1]
Part 2: Polymerization Kinetics (Cationic)
The most distinct difference between these molecules appears during cationic polymerization.
Reactivity Comparison
In cationic polymerization, the rate of propagation (
| Feature | 4-Methoxystyrene (4-MS) | 2-Methyl-4-methoxystyrene (2-M-4-MS) |
| Propagation Rate ( | High ( | Low (Reduced by orders of magnitude) |
| Carbocation Stability | Stabilized by direct resonance from 4-OMe. | Destabilized by loss of planarity; 4-OMe cannot stabilize the cation effectively. |
| Ceiling Temperature ( | High | Low (Steric bulk makes depolymerization easier). |
| Polymerization Type | Readily forms high MW polymers. | Often forms oligomers; requires lower temp. |
Protocol: Living Cationic Polymerization of 4-MS
To achieve controlled molecular weight distributions (Đ < 1.1), a living cationic system is required.[1] The following protocol uses the
Reagents:
-
Monomer: 4-Methoxystyrene (distilled over
). -
Initiator: 1-(Isobutoxy)ethyl acetate (IBEA).
-
Catalyst: Ytterbium triflate (
). -
Solvent: Dichloromethane (
) / Acetonitrile ( ) (5:1 v/v).
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen.
-
Catalyst Loading: Add
(50 mM final concentration) to the flask. -
Solvent Addition: Add the solvent mixture via syringe. Cool the system to 0°C.
-
Initiation: Add the IBEA initiator (10 mM).
-
Propagation: Add 4-MS monomer (1.0 M) dropwise. The solution typically turns orange/red, indicating the formation of the alkoxy-styryl cation.
-
Termination: After achieving calculated conversion (monitor via NMR), quench with ammoniacal methanol.
-
Purification: Precipitate polymer in excess methanol; dry under vacuum.
Note on 2-M-4-MS: If applying this protocol to 2-M-4-MS, lower the temperature to -78°C to counteract the lower ceiling temperature and extended reaction times (24-48h) will be required due to the steric inhibition of propagation.[1]
Part 3: Synthetic Utility & Protocols
While 4-MS is commercially ubiquitous, 2-M-4-MS often requires in-house synthesis.[1] The Wittig reaction is preferred over Grignard dehydration to avoid spontaneous polymerization of the electron-rich styrene.
Synthesis Protocol: 2-Methyl-4-methoxystyrene
Reaction: Wittig Olefination of 2-methyl-4-methoxybenzaldehyde.[1]
Materials:
-
Methyltriphenylphosphonium bromide (
).[2] -
Potassium tert-butoxide (
). -
Tetrahydrofuran (THF), anhydrous.
Procedure:
-
Ylide Formation: In a dry 250 mL round-bottom flask under Argon, suspend
(1.2 equiv) in anhydrous THF (0.5 M). -
Deprotonation: Cool to 0°C. Add
(1.2 equiv) in portions. The solution will turn bright yellow (ylide formation). Stir for 30 mins. -
Addition: Add 2-methyl-4-methoxybenzaldehyde (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Allow to warm to room temperature. Stir for 3 hours. (Monitoring: TLC will show disappearance of aldehyde).
-
Workup: Quench with saturated
. Extract with diethyl ether ( ).[2][4] -
Purification: Dry organic layer over
. Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5). Note: Add 100 ppm BHT (butylated hydroxytoluene) to the collection flasks to prevent polymerization during concentration.
Part 4: Metabolic Implications (Drug Development)
For pharmaceutical scientists, the styrene moiety represents a "structural alert" due to metabolic epoxidation.
Metabolic Pathway Comparison
Both molecules are substrates for Cytochrome P450 (specifically CYP2E1 and CYP2F2 in lung tissue).
-
4-MS: Rapidly epoxidized to 4-methoxystyrene oxide.[1] This epoxide is highly reactive and can form DNA adducts if not detoxified by Epoxide Hydrolase (mEH).
-
2-M-4-MS: The ortho-methyl group provides a "metabolic shield."[1]
-
Steric Hindrance: The approach of the P450 oxo-ferryl species is hindered.
-
Epoxide Stability:[1][5] Once formed, the 2-methyl-4-methoxystyrene oxide is more stable (sterically protected from nucleophilic attack by water/glutathione) but forms more slowly.[1]
-
Alternative Pathway: The methyl group itself becomes a site for oxidation (benzylic hydroxylation), potentially diverting metabolism away from the toxic epoxide pathway.
-
Pathway Visualization[1]
Figure 2: Metabolic fate showing the competition between epoxidation (toxic) and benzylic hydroxylation (safer), influenced by the ortho-methyl group.[1]
References
-
Cationic Polymerization Kinetics
- Mechanism and Kinetics of Cationic Polymeriz
-
Source:
-
Steric Inhibition of Resonance
- Steric inhibition of resonance: a revision and quantitative estim
-
Source:
-
Synthesis Protocols (Wittig)
- The Wittig Reaction: Synthesis of Alkenes.
-
Source:
-
Metabolic Epoxidation
-
Metabolism and toxicity of styrene.[6]
-
Source:
-
-
Living C
):- Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1300080C - Method for synthesizing 4-methoxy styrene - Google Patents [patents.google.com]
- 4. Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolism and toxicity of styrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: IUPAC Nomenclature and Chemical Profile of 2-Methyl-4-Vinylanisole
[1][2]
Executive Summary
2-Methyl-4-vinylanisole is an aromatic ether and styrenic monomer used primarily in the synthesis of specialty polymers for photoresists and organic electronics.[1][2] While often referred to by its common name in industrial settings, its rigorous scientific identification requires adherence to IUPAC (International Union of Pure and Applied Chemistry) systematic rules to avoid ambiguity with its isomers, such as 2-vinyl-4-methylanisole or the locust pheromone 4-vinylanisole.[1][2]
This guide details the step-by-step derivation of its preferred IUPAC name, 4-ethenyl-1-methoxy-2-methylbenzene , and provides a validated synthetic workflow for its production.[1][2]
Part 1: IUPAC Nomenclature Derivation[1][2][3]
The naming of this compound illustrates the hierarchy of functional groups and the rules for substituent numbering in polysubstituted benzenes.
Structural Decomposition
To derive the name, we must first map the structure based on the user-provided common name "2-methyl-4-vinylanisole":
-
Parent Structure: Anisole (Methoxybenzene).[2]
-
Principal Functional Group: The methoxy group (-OCH₃) defines position 1 on the benzene ring.[2]
-
Substituents:
Systematic Naming Logic (Step-by-Step)
While "Anisole" is a retained name in IUPAC nomenclature, the systematic naming using benzene as the parent is preferred for complex derivatives to ensure clarity in databases (e.g., CAS, PubChem).
-
Identify the Parent: Benzene ring.[2]
-
Identify Substituents:
-
Determine Numbering (Lowest Locant Rule):
-
We must minimize the locant set.[2]
-
Option A (Methoxy as 1): 1-Methoxy, 2-Methyl, 4-Ethenyl.[1][2] Set: 1, 2, 4 .
-
Option B (Ethenyl as 1): 1-Ethenyl, 3-Methyl, 4-Methoxy.[1][2] Set: 1, 3, 4 .
-
Decision: The set (1, 2, 4) is lower than (1, 3, 4).[2][3][4] Therefore, the numbering starts at the Methoxy group.[2][3]
-
-
Alphabetical Ordering:
-
Final Assembly:
Valid Synonyms and Identifiers
| Naming System | Name | Context |
| Preferred IUPAC | 4-Ethenyl-1-methoxy-2-methylbenzene | Systematic Databases |
| Retained IUPAC | 4-Ethenyl-2-methylanisole | General Chemistry |
| Styrene Derivative | 4-Methoxy-3-methylstyrene | Polymer Chemistry |
| CAS Registry | 167960-09-0 | Chemical Purchasing |
Part 2: Structural Visualization & Isomerism[1][2][3]
The following diagram illustrates the numbering logic and the distinction between the target compound and its common isomers.
Figure 1: Structural decomposition and numbering logic for 4-ethenyl-1-methoxy-2-methylbenzene.
Part 3: Synthesis & Experimental Methodology[2][7]
For research applications requiring high purity (e.g., polymerization studies), the Wittig Reaction is the preferred synthetic route due to its regioselectivity, avoiding the isomer mixtures common in Friedel-Crafts alkylation.[3]
Reaction Pathway
The synthesis proceeds from 4-methoxy-3-methylbenzaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation of 2-methylanisole).[1][2]
Reaction:
Detailed Protocol (Self-Validating System)
Objective: Synthesis of 4-ethenyl-1-methoxy-2-methylbenzene (Scale: 10 mmol).
Reagents:
-
Methyltriphenylphosphonium bromide (MTPP-Br): 12 mmol (4.29 g)[1]
-
Potassium tert-butoxide (KOtBu): 12 mmol (1.35 g)[1]
Step-by-Step Methodology:
-
Ylide Generation (The "Yellow" Check):
-
In a flame-dried 100 mL round-bottom flask under Nitrogen (
), suspend MTPP-Br in 30 mL anhydrous THF. -
Cool to 0°C in an ice bath.[2]
-
Add KOtBu portion-wise over 5 minutes.
-
Validation Check: The suspension must turn a bright canary yellow, indicating the formation of the phosphorus ylide.[2][3] If the solution remains white/colorless, the reagents are wet.[2][3]
-
-
Coupling:
-
Stir the ylide solution for 30 minutes at 0°C.
-
Add 4-methoxy-3-methylbenzaldehyde (dissolved in 5 mL THF) dropwise.
-
Observation: The yellow color will fade to a pale suspension as the betaine intermediate forms.[2]
-
Remove the ice bath and stir at room temperature for 3 hours.
-
-
Quench and Workup:
-
Quench with 10 mL saturated ammonium chloride (
). -
Extract with Diethyl Ether (
mL).[2] -
Wash combined organics with brine, dry over Magnesium Sulfate (
), and concentrate[3][5] -
Critical Step: A solid precipitate (Triphenylphosphine oxide, TPPO) will form.[2][3] Filtration through a silica plug is required to remove the bulk of TPPO before column chromatography.[2]
-
-
Purification:
Analytical Validation
Part 4: Applications in Drug Development & Materials[1][2]
While the non-methylated analog (4-vinylanisole) is famous as a locust aggregation pheromone, 2-methyl-4-vinylanisole serves distinct roles in materials science.[1][2]
Photoresist Monomers
In the semiconductor industry, derivatives of hydroxystyrene and methoxystyrene are critical for Deep UV (DUV) and Extreme UV (EUV) photoresists.[2][3]
-
Function: The methoxy group acts as a "protected" phenol.[2] Under acid catalysis (generated by a Photoacid Generator, PAG), the methyl group can be cleaved (demethylation) to modify solubility in alkaline developers.[3]
-
Steric Modulation: The 2-methyl group introduces steric hindrance near the polymer backbone, increasing the Glass Transition Temperature (
) of the resulting polymer compared to poly(4-methoxystyrene). This structural rigidity is vital for preventing pattern collapse in high-resolution lithography.[1][2]
Polymerization Workflow
The compound undergoes cationic polymerization, a sensitive process requiring strict moisture control.[2][3]
Figure 2: Cationic polymerization pathway for photoresist application.[1][2]
References
-
IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: Rules P-14.4 (Numbering) and P-31 (Substituents).[1][2] International Union of Pure and Applied Chemistry.[2]
-
Sigma-Aldrich. (2025).[2] 4-ethenyl-1-methoxy-2-methylbenzene Product Sheet (CAS 167960-09-0).[1][2]Link[3]
-
BenchChem. (2025).[2] Synthesis of 4-ethenyl-1,2-dimethyl-benzene and derivatives.[1][2][5]Link[3]
-
PubChem. (2025).[2][6] Compound Summary: 4-ethenyl-1-methoxy-2-methylbenzene.[1][2] National Library of Medicine.[2] Link
-
Google Patents. (2018).[2] Photosensitive resin composition containing methoxystyrene derivatives.[2] Patent TW201829644A.[2] Link
Sources
- 1. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. TW201829644A - Coloring agent dispersion, photosensitive resin composition, cured product, organic el element, method for forming pattern, and method for producing photosensitive resin composition - Google Patents [patents.google.com]
- 4. 4-Vinylanisole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Ethyl-4-methylanisole | C10H14O | CID 585270 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethenyl-4-methoxy-2-methylbenzene
Abstract
This technical guide provides a comprehensive overview of 1-Ethenyl-4-methoxy-2-methylbenzene (CAS No. 167960-09-0), a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis. Due to the limited publicly available data for this specific compound, this guide leverages detailed information from its close structural analog, 1-Ethynyl-4-methoxy-2-methylbenzene (PubChem CID: 16213796), to provide insights into its physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the scientific and technical aspects of this class of compounds.
Introduction and Scientific Context
1-Ethenyl-4-methoxy-2-methylbenzene, also known as 4-vinyl-2-methylanisole, belongs to the family of substituted styrenes. The presence of a vinyl group, a methoxy group, and a methyl group on the benzene ring imparts a unique combination of reactivity and functionality. The vinyl group can undergo polymerization and various addition reactions, making it a valuable monomer for the synthesis of specialty polymers. The methoxy and methyl groups influence the electronic properties of the aromatic ring and can modulate the reactivity of the vinyl group. Furthermore, methoxybenzene derivatives are known to exhibit a range of biological activities, suggesting potential applications in medicinal chemistry and drug discovery.[1]
This guide will provide a detailed analysis of the available data for 1-Ethenyl-4-methoxy-2-methylbenzene and its close analog, offering a scientifically grounded resource for its study and application.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 1-Ethenyl-4-methoxy-2-methylbenzene and its ethynyl analog. The data for the ethynyl analog is included to provide a reasonable estimation for the properties of the target compound where direct experimental data is unavailable.
| Property | 1-Ethenyl-4-methoxy-2-methylbenzene | 1-Ethynyl-4-methoxy-2-methylbenzene | Source(s) |
| CAS Number | 167960-09-0 | 74331-69-4 | [2] |
| PubChem CID | Not available | 16213796 | [2] |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₀O | [2] |
| Molecular Weight | 148.2 g/mol | 146.19 g/mol | [2] |
| IUPAC Name | 1-Ethenyl-4-methoxy-2-methylbenzene | 1-Ethynyl-4-methoxy-2-methylbenzene | [2] |
| Melting Point | Not available | 30-34 °C | [3][4] |
| Boiling Point | Not available | 222.7 °C | [5] |
| Density | Not available | 1 g/cm³ | [5] |
| Flash Point | Not available | 94 °C | [5] |
| XLogP3 | Not available | 2.5 | [2] |
| Purity | 95% | 97% | [4] |
| Storage Temperature | 2-8 °C | Not specified |
Synthesis and Mechanistic Insights
A plausible synthetic route to 1-Ethenyl-4-methoxy-2-methylbenzene can be envisioned through the Wittig reaction, a widely used method for the formation of carbon-carbon double bonds. This approach offers good control over the position of the double bond.
Proposed Synthesis Workflow: Wittig Reaction
The synthesis would likely start from 4-methoxy-2-methylbenzaldehyde. The choice of this starting material is critical as it already contains the desired methoxy and methyl substituents in the correct positions on the aromatic ring.
Step-by-Step Experimental Protocol:
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the reactive phosphonium ylide. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: A solution of 4-methoxy-2-methylbenzaldehyde in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired 1-Ethenyl-4-methoxy-2-methylbenzene from the triphenylphosphine oxide byproduct.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphonium ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the ylide and ensure a high yield of the desired product.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. n-Butyllithium is a common choice due to its high basicity.
-
Purification: Column chromatography is an effective method for separating the nonpolar product from the highly polar triphenylphosphine oxide byproduct.
Potential Biological Activity and Screening Protocols
While there is no specific biological activity data for 1-Ethenyl-4-methoxy-2-methylbenzene, related methoxybenzene and vinylanisole derivatives have been reported to possess antimicrobial and anticancer properties.[1][6] This suggests that the target compound could be a candidate for biological screening.
Hypothetical Biological Screening Workflow
Protocol for Antimicrobial Screening (Broth Microdilution Assay):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This initial screening can identify if the compound has any antimicrobial properties, and if so, further studies can be conducted to determine its spectrum of activity and mechanism of action.
Safety and Handling
Based on the safety data for the close analog, 1-Ethynyl-4-methoxy-2-methylbenzene, and other related substituted styrenes, the following safety precautions are recommended.[2][7][8][9]
-
Hazard Statements: May cause an allergic skin reaction and serious eye irritation.[2][5] May be harmful if inhaled.[8]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
1-Ethenyl-4-methoxy-2-methylbenzene is a compound with significant potential in materials science and as a synthetic intermediate. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from its close structural analogs. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to further investigate this promising molecule. As with any chemical research, all handling and experimental procedures should be conducted with strict adherence to safety guidelines.
References
-
Synthesis of 4(1-Methoxymethyl-ethenyl)-nitrobenzene. (n.d.). PrepChem.com. Retrieved February 18, 2026, from [Link]
-
1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
2-Methoxy-1-methyl-3-vinylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Grolla, A. A., et al. (2006). Synthesis and biological evaluation of new vinyl ester pseudotripeptide proteasome inhibitors. Journal of Medicinal Chemistry, 49(16), 5194-5204. [Link]
-
2-Vinylanisole. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Barner-Kowollik, C., et al. (2019). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. Polymer Chemistry, 10(23), 3026-3037. [Link]
-
1-Ethyl-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Parshikov, I. A., et al. (2022). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 27(19), 6245. [Link]
-
4-ethenyl-2-methoxy-1-phenylmethoxybenzene | 55708-65-1. (2025, August 27). Chemsrc. Retrieved February 18, 2026, from [Link]
-
Le, T. V., et al. (2013). Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. Molecules, 18(10), 12561-12575. [Link]
-
1-Methoxy-2-methylbenzene. (n.d.). FooDB. Retrieved February 18, 2026, from [Link]
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- 1. Showing Compound 1-Methoxy-2-methylbenzene (FDB008787) - FooDB [foodb.ca]
- 2. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]
- 4. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
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- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of Methoxy-Methylstyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(methoxy-methylstyrene)s, a class of polymers derived from methoxy-substituted methylstyrene monomers, are gaining significant interest across various scientific and industrial fields, including drug delivery, advanced materials, and organic electronics. The presence of both the methoxy (-OCH₃) and methyl (-CH₃) groups on the styrene backbone imparts unique properties to the resulting polymers, such as altered solubility, thermal stability, and chemical reactivity compared to polystyrene. Free radical polymerization offers a versatile and robust method for synthesizing these polymers, allowing for control over molecular weight and structure.
This comprehensive guide provides detailed application notes and protocols for the free radical polymerization of methoxy-methylstyrene isomers. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible polymer synthesis.
Understanding the Free Radical Polymerization of Methoxy-Methylstyrenes
Free radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. The reaction is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then react with monomer units to create a growing polymer chain, which propagates by the sequential addition of more monomers. The process concludes when the growing chains are terminated by various mechanisms.
The reactivity of methoxy-methylstyrene monomers in free radical polymerization is influenced by the position of the methoxy group (ortho-, meta-, or para-) on the phenyl ring. This substitution affects the electron density of the vinyl group and the stability of the propagating radical, thereby influencing the polymerization rate and the properties of the resulting polymer.
Monomer Preparation and Purification
The purity of the methoxy-methylstyrene monomer is critical for achieving controlled polymerization and obtaining polymers with desired properties. Impurities can act as inhibitors or chain transfer agents, leading to low molecular weights and broad polydispersity.
Protocol for Monomer Purification:
-
Inhibitor Removal: Commercial methoxy-methylstyrene monomers are often supplied with inhibitors (e.g., tert-butylcatechol) to prevent premature polymerization. To remove the inhibitor, wash the monomer with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. Repeat the washing three times.
-
Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral to pH paper.
-
Drying: Dry the monomer over anhydrous magnesium sulfate or calcium chloride for several hours.
-
Distillation: For high-purity requirements, distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature and pressure.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) in the dark to prevent spontaneous polymerization.
Free Radical Polymerization Protocols
The choice of polymerization technique—bulk, solution, or emulsion—depends on the desired polymer properties, reaction scale, and experimental setup. Below are detailed protocols for bulk and solution polymerization, which are commonly employed for styrenic monomers.
Bulk Polymerization
Bulk polymerization is carried out with only the monomer and initiator, leading to a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can make temperature control and stirring challenging.
Protocol for Bulk Polymerization of 4-Methoxy-α-methylstyrene with AIBN:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the purified 4-methoxy-α-methylstyrene monomer.
-
Initiator Addition: Add the desired amount of azobisisobutyronitrile (AIBN) as the initiator. A typical monomer-to-initiator molar ratio is in the range of 200:1 to 1000:1.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C. The reaction time will vary depending on the temperature and initiator concentration, typically ranging from a few hours to 24 hours.
-
Termination and Isolation: To terminate the reaction, cool the flask in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran or toluene).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Table 1: Example Conditions for Bulk Polymerization of Methoxy-Methylstyrenes
| Monomer | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) |
| 4-Methoxy-α-methylstyrene | AIBN | 500:1 | 70 | 12 |
| 2-Methoxy-α-methylstyrene | Benzoyl Peroxide | 300:1 | 80 | 8 |
| 3-Methoxy-α-methylstyrene | AIBN | 400:1 | 75 | 10 |
Solution Polymerization
Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This method allows for better temperature control and easier stirring compared to bulk polymerization. However, the presence of a solvent may lead to chain transfer reactions, potentially lowering the molecular weight of the polymer.
Protocol for Solution Polymerization of 4-Methoxy-α-methylstyrene with Benzoyl Peroxide:
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the purified 4-methoxy-α-methylstyrene monomer in a suitable solvent (e.g., toluene, benzene, or dioxane). A typical monomer concentration is 1-5 M.
-
Initiator Addition: Add benzoyl peroxide as the initiator. The amount will depend on the desired molecular weight.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the progress of the reaction by taking samples periodically to determine monomer conversion.
-
Isolation and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer in a non-solvent like methanol.
-
Drying: Filter the polymer and dry it under vacuum.
Characterization of Poly(methoxy-methylstyrene)
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T₉) of the polymer, which provides information about its thermal properties and chain flexibility.[1]
Visualizing the Polymerization Process
Diagram 1: Free Radical Polymerization Mechanism
Caption: General mechanism of free radical polymerization.
Sources
Topic: Heck Coupling Reaction Using 1-Ethenyl-4-methoxy-2-methylbenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Guide to the Mizoroki-Heck Cross-Coupling of 1-Ethenyl-4-methoxy-2-methylbenzene: A Protocol for Stilbene Synthesis
Introduction
The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a direct and reliable route to substituted alkenes.[1]
This guide focuses on the application of the Mizoroki-Heck reaction to 1-Ethenyl-4-methoxy-2-methylbenzene, a substituted styrene. The electronic and steric features of this substrate—an electron-donating methoxy group and a sterically influential ortho-methyl group—present unique considerations for reaction optimization and regioselectivity. By coupling this vinylarene with various aryl halides, complex stilbene derivatives can be synthesized, which are valuable scaffolds in medicinal chemistry and materials science.[2][3][4] This document provides a detailed mechanistic overview, a discussion of critical reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide tailored for researchers in drug development and chemical synthesis.
The Mizoroki-Heck Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][5][6] Understanding each step is fundamental to optimizing reaction conditions and troubleshooting outcomes. The cycle can be broken down into four key stages:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This oxidative addition forms a square planar Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[5]
-
Alkene Coordination and Migratory Insertion: The alkene, in this case, 1-Ethenyl-4-methoxy-2-methylbenzene, coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, a step often referred to as carbopalladation. This step forms a new carbon-carbon bond and is critical for determining the regioselectivity of the final product.[7]
-
Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the organopalladium intermediate must have a hydrogen atom on a carbon adjacent (β) to the palladium. A rotation around the newly formed C-C bond aligns a β-hydrogen syn-coplanar to the palladium, allowing for its elimination. This step forms the substituted alkene product and a hydrido-palladium(II) complex.[5]
-
Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the generated hydrohalic acid (HX) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sctunisie.org [sctunisie.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-2-Methylstyrene
Core Directive & Scientific Context
Why is TBC removal necessary? 4-tert-butylcatechol (TBC) is a phenolic radical scavenger added to 4-methoxy-2-methylstyrene to prevent premature polymerization during storage. TBC functions by donating a hydrogen atom to propagating radical chains, effectively terminating them. For any radical polymerization (ATRP, RAFT, FRP) or transition-metal catalyzed cross-coupling (e.g., Heck reaction) to proceed efficiently, TBC must be reduced to <10 ppm.
Specific Risk for 4-Methoxy-2-Methylstyrene: Unlike standard styrene, this monomer possesses two electron-donating groups (methoxy and methyl). This makes the vinyl group significantly more electron-rich.
-
Risk 1 (Cationic Polymerization): The monomer is highly susceptible to acid-catalyzed cationic polymerization. Avoid acidic alumina or acidic clays.
-
Risk 2 (Oxidation): The electron-rich aromatic ring is prone to oxidation, potentially forming quinones that darken the monomer (yellowing).
Decision Matrix: Which Method Should You Choose?
Select your purification route based on volume and required purity.
| Feature | Method A: Adsorption (Column) | Method B: Extraction (Caustic Wash) |
| Best For | Small Volumes (< 100 mL) | Large Volumes (> 100 mL) |
| Time Efficiency | High (15–20 mins) | Moderate (1–2 hours) |
| Water Introduction | None (Anhydrous) | High (Requires rigorous drying) |
| Yield Loss | Low (Hold-up volume only) | Moderate (Emulsion/Interface loss) |
| Critical Material | Basic Alumina / Inhibitor Remover Beads | 10-20% NaOH, Brine, MgSO₄ |
Method A: The Adsorption Protocol (Recommended for Bench Scale)
Mechanism: TBC contains two hydroxyl groups (catechol), making it highly polar. It adsorbs strongly onto the polar surface of alumina, while the non-polar monomer elutes through.
Materials Required
-
Stationary Phase: Activated Basic Alumina (Brockmann I) or commercial "Inhibitor Remover" beads.
-
Column: Glass chromatography column or a simple glass pasture pipette (for <5 mL).
-
Glass wool.
Step-by-Step Workflow
-
Preparation: Plug the bottom of the glass column with a small amount of glass wool.
-
Packing: Fill the column with Basic Alumina.
-
Ratio: Use approximately 0.25 g of alumina per 1 mL of monomer.
-
-
Elution: Pour the 4-methoxy-2-methylstyrene directly onto the dry column (do not wet with solvent).
-
Collection: Allow gravity to pull the monomer through. Do not use excessive pressure, as this reduces the residence time required for adsorption.
-
Storage: Collect into a tared flask containing a stir bar and seal immediately under Argon/Nitrogen.
Troubleshooting Method A
Q: The monomer is polymerizing inside the column (getting hot/solid). Why?
-
A: Adsorption is exothermic. If you are purifying a large batch (>50g) on a wide column, the heat generated cannot dissipate, triggering thermal polymerization.
-
Fix: Dilute the monomer 1:1 with a non-polar solvent (like Hexane or Toluene) before passing it through the column. Evaporate the solvent afterward.
Q: The alumina turned red/brown at the top. Is this normal?
-
A: Yes. Oxidized TBC and TBC-alumina complexes are often reddish-brown. Stop collecting if this color band reaches the bottom 25% of the column.
Method B: The Liquid-Liquid Extraction Protocol (Scalable)
Mechanism: TBC is a weak acid (phenol). Reacting it with a strong base (NaOH) deprotonates it, forming a water-soluble phenoxide salt that partitions into the aqueous phase.
Step-by-Step Workflow
-
Wash 1 (Deprotonation): In a separatory funnel, combine monomer with an equal volume of 10% NaOH (aq) . Shake vigorously for 2 minutes. Vent frequently.
-
Observation: The aqueous layer should turn pink/red (TBC salt).
-
-
Wash 2 (Repeat): Repeat with fresh NaOH until the aqueous layer remains colorless.
-
Wash 3 (Neutralization): Wash the organic layer with distilled water to remove residual base.
-
Wash 4 (Drying): Wash with saturated NaCl (brine) to break emulsions and remove bulk water.
-
Drying: Collect the organic layer and add anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂). Stir for 15 minutes.
-
Filtration: Filter off the solid drying agent.
Troubleshooting Method B
Q: I have a thick emulsion that won't separate. What do I do?
-
A: 4-methoxy-2-methylstyrene has a density similar to water (~0.9-1.0 g/cm³), making separation difficult.
-
Fix: Add solid NaCl directly to the separatory funnel to increase the density of the aqueous phase, or dilute the organic layer with Dichloromethane (DCM) to make it heavier.
Q: The monomer turned yellow after drying.
-
A: This suggests oxidation. The "methoxy" group activates the ring.
-
Fix: Ensure all steps are performed quickly and, if possible, sparge the wash solutions with Nitrogen prior to use.
Verification: The "Shake Test"
Never assume the inhibitor is gone. Verify it.
Protocol (Based on ASTM D4590):
-
Take 1 mL of your purified monomer.
-
Add 1 mL of 5% NaOH solution.
-
Shake for 10 seconds.
-
Result:
Visual Workflow (Graphviz Diagram)
The following diagram illustrates the decision logic and process flow for purifying 4-methoxy-2-methylstyrene.
Caption: Decision tree and process flow for removing TBC from 4-methoxy-2-methylstyrene, including verification steps.
References
-
ASTM International. (2018). ASTM D4590-18: Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol In Styrene Monomer or AMS (α–Methylstyrene) by Spectrophotometry.
-
Sigma-Aldrich. (n.d.). Inhibitor Removal: Technical Bulletin.
-
ResearchGate (Community Discussion). (2014). How can I remove the inhibitors from Styrene monomers?
-
Metrohm Process Analytics. (2020).[4] Online monitoring of TBC in styrene storage tanks according to ASTM D4590.
Sources
Troubleshooting low yield in 4-methoxy-2-methylstyrene synthesis
Technical Support Guide: Troubleshooting Low Yield in 4-Methoxy-2-Methylstyrene Synthesis
Introduction: The "Ortho-Methoxy" Challenge
Subject: 4-Methoxy-2-methylstyrene (CAS: 31584-30-0 / Derivative of CAS 766-36-9 context) Common Applications: Resveratrol analogs, specialty polymers, fragrance intermediates.
Executive Summary: Low yield in this specific synthesis is rarely due to a single catastrophic failure. It is usually the result of a "Death by a Thousand Cuts" scenario involving three competing factors:
-
Steric Hindrance: The ortho-methyl group (C2 position) physically blocks nucleophilic attack at the aldehyde/ketone, slowing reaction kinetics.
-
Electronic Activation: The para-methoxy group makes the resulting styrene highly electron-rich, rendering it prone to rapid, spontaneous cationic polymerization during workup.
-
Thermodynamic Instability: The product is acid-sensitive and heat-sensitive.
This guide moves beyond generic advice to address the specific molecular behavior of this sterically hindered, electron-rich styrene.
Module 1: The "Invisible" Loss (Polymerization)
Symptom: “My NMR showed product in the crude mixture, but after distillation/column, I have 10% yield and a gummy residue.”
The 4-methoxy group donates electrons into the vinyl system, significantly lowering the activation energy for polymerization compared to unsubstituted styrene. If you are distilling without an inhibitor, or with the wrong inhibitor, you are manufacturing plastic, not product.
Troubleshooting Protocol
| Variable | Standard Practice (Failure Mode) | Corrective Action (High Yield) |
| Inhibitor Choice | None or Hydroquinone (ineffective) | 4-tert-Butylcatechol (TBC) (10–50 ppm) or TEMPO (Nitroxide radical). |
| Inhibitor Environment | High Vacuum (Anaerobic) | Critical: TBC requires trace Oxygen to function. If distilling under high vacuum, use Phenothiazine or TEMPO , which work anaerobically. |
| Distillation Temp | >100°C (Atmospheric) | High Vacuum (<5 mmHg) . Keep bath temp <60°C. The ortho-methyl raises the BP; do not fight it with heat. |
| Column Chromatography | Acidic Silica Gel | Neutralized Silica. Pre-wash silica with 1% Et3N/Hexanes. The acidity of standard silica initiates cationic polymerization of methoxy-styrenes. |
Module 2: The Wittig Route (Reaction Failure)
Context: Reaction of 4-methoxy-2-methylbenzaldehyde with methyltriphenylphosphonium bromide. Symptom: “Starting material remains unreacted even after 24 hours.”
The ortho-methyl group creates significant steric bulk, hindering the formation of the oxaphosphetane intermediate. Standard "textbook" Wittig conditions (0°C
Diagnostic & Solution Matrix
Q1: Did the Ylide form?
-
Observation: Upon adding Base (e.g.,
-BuOK or NaH) to the phosphonium salt, did the solution turn bright canary yellow/orange ? -
No (Milky/White): Your reagents are wet. The Wittig is dead.
-
Fix: Dry the phosphonium salt under vacuum at 100°C for 4 hours. Use fresh anhydrous THF.
-
-
Yes: Proceed to Q2.
Q2: Is the reaction stalling?
-
Mechanism: The ortho-methyl group blocks the approach of the bulky triphenylphosphine group.
-
Fix 1 (Kinetic Boost): Do not run at 0°C. Mix reagents at 0°C, but immediately warm to Room Temp or even Reflux (40-50°C) . The electron-donating methoxy group deactivates the aldehyde electrophile, requiring thermal energy to overcome the barrier.
-
Fix 2 (Base Selection): Switch from
-BuLi (too nucleophilic/basic) to Potassium tert-butoxide ( -BuOK) . The potassium cation coordinates with the oxygen, helping to stabilize the transition state in hindered systems.
Module 3: The Dehydration Route (Alternative Strategy)
Context: Reduction of ketone/aldehyde to alcohol, followed by acid-catalyzed dehydration. Symptom: “I obtained the alcohol, but the dehydration step yielded a black tar.”
This route is preferred for scale-up but is risky due to acid-catalyzed polymerization.
The "Simultaneous Distillation" Protocol: Do not reflux with acid and then work up. The styrene will polymerize in the flask.
-
Setup: Short-path distillation head connected directly to the reaction flask.
-
Catalyst: Use Fused Potassium Bisulfate (KHSO4) (solid, mild acid) rather than sulfuric acid.
-
Process: Mix the alcohol precursor with KHSO4 and a polymerization inhibitor (TBC).
-
Action: Heat under vacuum. As the styrene forms, it immediately distills out of the hot zone and into a cold, inhibited receiver flask. This prevents the product from "cooking" in the acid.
Visual Troubleshooting Workflows
Figure 1: Diagnostic Decision Tree
Use this logic flow to identify the exact point of yield loss.
Caption: Logic flow for isolating chemical vs. mechanical yield losses in substituted styrene synthesis.
Figure 2: Steric & Electronic Impact Visualization
Caption: Mechanistic map linking structural features of the target molecule to specific experimental failure modes.
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel for purification? A: Only if modified. Standard silica is slightly acidic (pH 4-5). For 4-methoxy-2-methylstyrene, this acidity is sufficient to initiate cationic polymerization on the column.
-
Protocol: Slurry the silica in Hexanes containing 1% Triethylamine (Et3N) before packing the column. This neutralizes active sites. Elute with Hexanes/Ethyl Acetate.
Q: My product turned into a solid gel in the flask overnight. Why? A: You likely removed the solvent completely on the rotavap without an inhibitor.
-
Protocol: Never concentrate to dryness without adding 10-20 mg of BHT (butylated hydroxytoluene) or TBC. Store the pure product diluted in a solvent (like benzene or hexane) in the freezer if not using immediately.
Q: Why did the Wittig reaction turn dark brown/black?
A: This is often normal for reactions using
References
-
Maity, P., et al. (2014). "Ultrasound assisted Wittig reaction: A new green method for the synthesis of substituted styrenes." Ultrasonics Sonochemistry, 21(3), 895-899. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Sigma-Aldrich. (2024). "Product Specification: 4-Methoxystyrene Stabilized." (Reference for inhibitor data: TBC/Phenothiazine usage). Link
-
U.S. Patent 5,910,232. (1999). "Method for inhibiting polymer formation in styrene processing."[1][2][3] (Detailed data on anaerobic vs aerobic inhibitors). Link
-
Organic Syntheses. (1998). "Preparation of substituted styrenes via dehydration." Org.[2][4][5][6][7] Synth. Coll. Vol. 9, p. 550. (General procedure for acid-sensitive styrenes). Link
Sources
- 1. US5910232A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 2. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methoxystyrene CAS 637-69-4 | 841398 [merckmillipore.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Storage of 1-Ethenyl-4-methoxy-2-methylbenzene
[1][2][3]
Introduction: Interpreting the Signal
You are likely accessing this guide because your sample of 1-Ethenyl-4-methoxy-2-methylbenzene (also known as 4-Methoxy-2-methylstyrene) has deviated from its clear, colorless state.[1][2]
Do not panic. In styrene derivatives, color change is a chemical signal, not necessarily a sign of irreversible product loss.[2]
This molecule is an electron-rich styrene .[2] The methoxy group at the para position and the methyl group at the ortho position significantly increase the electron density of the vinyl group. This makes the compound:
-
Highly susceptible to cationic polymerization (triggered by trace acids).[2]
-
Reactive toward its own inhibitor (typically 4-tert-butylcatechol, TBC).[1][2]
This guide provides a logic-driven approach to diagnosing the color change and recovering your material.[1][2]
Module 1: The Diagnostic Matrix
Use this table to correlate physical symptoms with chemical reality. Do not assume yellowing means polymerization. [1][2]
| Symptom | Viscosity Status | Likely Cause | Severity | Action Required |
| Pink / Red / Brown | Unchanged (Water-like) | Inhibitor Oxidation. The TBC (inhibitor) has reacted with oxygen to form quinones.[1][2] The monomer is likely intact.[1][2] | Low | Perform Protocol A (Caustic Wash) or Distillation.[1][2] |
| Light Yellow | Unchanged | Early Oxidation / Quinone Methide Formation. Trace oxidation of the aromatic ring or minor oligomerization.[1] | Moderate | Check purity via Protocol B (NMR). Purify via short-path distillation.[2] |
| Deep Yellow / Amber | Increased (Syrup-like) | Significant Polymerization. High molecular weight chains have formed.[1][2] | High | Irreversible. Material is likely compromised.[1][2] Attempt distillation only if >50% recovery is acceptable.[2] |
| Cloudy / White Precipitate | Variable | Insoluble Polymer (Gelation). Cross-linking or extremely high MW polymer formation.[1][2] | Critical | Discard. Filtration is rarely successful as the gel clogs filters.[1][2] |
Module 2: The Chemistry of Degradation
To troubleshoot effectively, you must understand the two competing mechanisms occurring in your storage vial.
The "Pink" False Alarm (Inhibitor Chemistry)
Most commercial grades of 1-Ethenyl-4-methoxy-2-methylbenzene are stabilized with 4-tert-butylcatechol (TBC) .[1][2]
-
Mechanism: TBC is an aerobic inhibitor.[1][2] It requires dissolved oxygen to form the phenoxy radical, which scavenges carbon-centered radicals from the monomer.
-
The Color: Over time, TBC oxidizes into o-quinones , which are deeply colored (pink to dark brown).
-
The Paradox: If your sample is pink, it means the inhibitor sacrificed itself to save the monomer. The monomer is usually fine.[1][2]
The "Yellow" Danger (Polymerization)
Because this monomer is electron-rich, it is uniquely vulnerable to Cationic Polymerization .
-
Trigger: Unlike standard styrene, this molecule can polymerize violently in the presence of trace acids (e.g., HCl vapors in a fridge, unwashed acidic silica, or even acidic impurities on glass surfaces).
-
Result: This forms poly(4-methoxy-2-methylstyrene), which often appears yellow due to conjugated double bonds at chain ends or trapped oxidation products.[1][2]
Visualizing the Decision Logic
Figure 1: Diagnostic logic tree for evaluating styrene derivative stability.
Module 3: Recovery Protocols
Protocol A: Inhibitor Removal (Caustic Wash)
Use this when the sample is fluid but pink/brown.
Principle: TBC is a phenol (acidic).[1] Washing with a base converts it to a water-soluble phenolate salt, partitioning it into the aqueous layer.[3]
-
Dilution: Dilute the monomer with an equal volume of Dichloromethane (DCM) or Diethyl Ether.[1][2] (Pure monomer has a density close to water; solvent helps phase separation).[1][2]
-
Wash 1 (Caustic): Wash the organic layer 2x with 10% NaOH (aq) or 5% KOH (aq) .[2]
-
Wash 2 (Neutralization): Wash the organic layer 2x with Distilled Water.[1][2]
-
Wash 3 (Brine): Wash 1x with Saturated NaCl solution.
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes.
-
Note: Avoid acidic drying agents like silica or acidic alumina, which can trigger cationic polymerization.[2]
-
-
Concentration: Filter and remove solvent via rotary evaporation (bath temp < 30°C).
Protocol B: Rapid Purity Assessment (H-NMR)
Use this to confirm if a yellow sample is polymerized.[1][2]
Run a standard proton NMR in CDCl₃. Focus on the Vinylic Region (5.0 – 6.7 ppm) .[1]
-
Intact Monomer: You will see distinct doublets of doublets (dd) for the vinyl protons (–CH=CH₂).
- ~6.6-6.8 (dd, 1H)
- ~5.6 (d, 1H)
- ~5.1 (d, 1H)
-
Polymer: Sharp vinylic peaks disappear and are replaced by broad aliphatic signals in the 1.0 – 2.5 ppm region (backbone protons).
-
Quantification: Integrate the methoxy peak (~3.8 ppm) vs. the vinylic peaks. If the ratio deviates from 3:1 (Methoxy : Vinyl Proton), you have oligomers.[2]
Module 4: Frequently Asked Questions (FAQs)
Q1: I stored my sample under Nitrogen, but it still polymerized. Why? A: If your sample contained TBC, you starved the inhibitor. TBC requires dissolved oxygen (approx. 10-15 ppm) to function.[2][3] By storing under strict nitrogen, you deactivated the TBC, allowing thermal polymerization to proceed unchecked.
-
Correct Storage: For TBC-inhibited samples, store in the dark at 2-8°C with air in the headspace.
-
Alternative: If you must store under Nitrogen, remove the TBC first and store at -20°C (frozen).
Q2: Can I use the "Pink" monomer without washing it? A: It depends on your application.[1][2]
-
For Radical Polymerization:No. The oxidized quinones are potent radical traps and will retard your reaction kinetics or alter the molecular weight distribution.
-
For Cross-Coupling (Heck/Suzuki):Maybe. Small amounts of TBC may not interfere with Pd-catalysts, but the quinones can act as oxidants.[2] Purification is recommended for high yields.[1][2]
Q3: My sample is frozen solid in the fridge. Is it ruined? A: No. The melting point of 4-methoxy-2-methylstyrene is likely near or slightly below room temperature (many similar derivatives melt between 0-25°C).[1][2]
-
Action: Allow it to thaw gently at room temperature.[2] Do not heat aggressively. If it returns to a clear liquid, it is safe.
References
-
ASTM International. (2022).[1][2] ASTM D4590-22: Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol In Styrene Monomer or AMS (alpha-Methylstyrene) by Spectrophotometry.[1][2] ASTM International.[1][2][4] [Link]2]
-
BenchChem. (2025).[1][2][3][5][6] Troubleshooting premature polymerization with TBC inhibitor. BenchChem Technical Support.[1][2][3][6] ][3]">https://benchchem.com[2][3]
-
PubChem. (2025).[1][2] 1-Ethenyl-4-methylbenzene (Compound Summary). National Library of Medicine. [Link]2]
-
Kostjuk, S. V., et al. (2014).[1][2] Controlled/Living Cationic Polymerization of p-Methoxystyrene in Solution and Aqueous Dispersion.[1][2][7] ResearchGate.[1][2][8] [Link]2]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 1-Ethenyl-4-methylbenzene | C9H10 | CID 12161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Vibrational Signature: A Guide to the Characteristic IR Bands of the 4-Methoxy-2-Methylstyrene Vinyl Group
For Immediate Release
[CITY, STATE] – In the nuanced landscape of molecular characterization, Infrared (IR) spectroscopy remains an indispensable tool for elucidating functional groups. For researchers and professionals in drug development and materials science, a precise understanding of the vibrational frequencies of key structural motifs is paramount. This guide provides an in-depth analysis of the characteristic IR absorption bands of the vinyl group in 4-methoxy-2-methylstyrene, offering a comparative framework against related styrene derivatives to highlight the influence of aromatic substitution.
The vinyl group (-CH=CH₂), a common reactive moiety, exhibits a series of distinct stretching and bending vibrations in the mid-infrared region. The precise wavenumbers of these absorptions are sensitive to the electronic environment, making IR spectroscopy a powerful probe of molecular structure. In the case of 4-methoxy-2-methylstyrene, the electron-donating methoxy group and the weakly electron-donating methyl group on the aromatic ring subtly modulate the vibrational frequencies of the appended vinyl group.
The Vibrational Fingerprint of a Substituted Styrene
The IR spectrum of a substituted styrene is a composite of absorptions arising from the aromatic ring, the substituents, and the vinyl group. The vinyl group itself gives rise to several characteristic bands:
-
=C-H Stretching: The stretching vibrations of the hydrogen atoms attached to the double bond typically appear above 3000 cm⁻¹.
-
C=C Stretching: The stretching of the carbon-carbon double bond results in an absorption of variable intensity in the 1680-1620 cm⁻¹ region.
-
Out-of-Plane C-H Bending (Wagging): These are often strong and structurally informative bands appearing in the 1000-800 cm⁻¹ region.
The electronic effects of the substituents on the benzene ring—a methoxy group at the para position and a methyl group at the ortho position—influence these vibrational modes through resonance and inductive effects.
Comparative Analysis: Unveiling Substituent Effects
To understand the specific spectral features of 4-methoxy-2-methylstyrene, a comparison with unsubstituted styrene and its singly substituted analogues, 4-methoxystyrene and 2-methylstyrene, is instructive.
| Vibrational Mode | Unsubstituted Styrene (cm⁻¹) | 4-Methoxystyrene (cm⁻¹) | 2-Methylstyrene (cm⁻¹) | 4-Methoxy-2-Methylstyrene (Predicted, cm⁻¹) |
| =C-H Asymmetric Stretch | ~3085 | ~3080 | ~3083 | ~3080 |
| =C-H Symmetric Stretch | ~3010 | ~3005 | ~3008 | ~3005 |
| C=C Stretch (Vinyl) | ~1630 | ~1627 | ~1628 | ~1625-1627 |
| =CH₂ Out-of-Plane Bend (Wag) | ~990 | ~988 | ~989 | ~988 |
| -CH= Out-of-Plane Bend (Wag) | ~908 | ~905 | ~907 | ~905 |
Note: The values for 4-methoxy-2-methylstyrene are predicted based on the observed trends in the analogue molecules. Actual experimental values may vary slightly.
The data reveals that the electron-donating methoxy group in 4-methoxystyrene tends to slightly lower the frequency of the C=C stretch compared to unsubstituted styrene. This is attributed to resonance effects that increase the electron density in the vinyl group, slightly weakening the double bond character. The methyl group in 2-methylstyrene has a less pronounced electronic effect but can influence the vibrations through steric interactions.
For 4-methoxy-2-methylstyrene, a cumulative effect is anticipated. The strong electron-donating nature of the para-methoxy group is expected to be the dominant influence, leading to a C=C stretching frequency at the lower end of the typical range for styrenic compounds. The ortho-methyl group's contribution is likely to be minor electronically but may subtly shift the out-of-plane bending frequencies.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To empirically validate these assignments, the following protocol for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of 4-methoxy-2-methylstyrene is recommended.
Materials and Equipment:
-
4-Methoxy-2-methylstyrene sample
-
FT-IR spectrometer (e.g., Bruker Alpha II, Thermo Scientific Nicolet iS5) with a clean, dry gas purge
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Volumetric pipette and appropriate solvent (e.g., dichloromethane, if preparing a solution)
-
Lint-free wipes and appropriate cleaning solvent for the ATR crystal (e.g., isopropanol)
Procedure:
-
Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Collection: With the clean ATR crystal in place, collect a background spectrum. This will account for any absorptions from the atmosphere and the ATR crystal itself.
-
Sample Application:
-
Neat Liquid: Place a single drop of 4-methoxy-2-methylstyrene directly onto the center of the ATR crystal.
-
Solution: If the sample is highly viscous or to control concentration, prepare a dilute solution (e.g., 5-10% in a volatile, IR-transparent solvent like dichloromethane). Apply a drop of the solution to the crystal and allow the solvent to evaporate completely before analysis.
-
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the spectrometer software to identify and label the peak positions (wavenumbers) of interest.
-
-
Cleaning: Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or another suitable solvent to remove all traces of the sample.
Visualizing the Process: From Sample to Spectrum
The following workflow diagram illustrates the key stages in the experimental determination of the IR spectrum.
Caption: Experimental workflow for obtaining and analyzing the IR spectrum of 4-methoxy-2-methylstyrene.
Conclusion
The characteristic IR bands of the vinyl group in 4-methoxy-2-methylstyrene provide a clear and identifiable signature for this molecule. By understanding the influence of the methoxy and methyl substituents, researchers can confidently assign the key vibrational modes, aiding in reaction monitoring, quality control, and structural elucidation. The presented comparative data and experimental protocol serve as a robust guide for scientists and professionals working with this and related styrenic compounds.
References
GC-MS Analysis of 2-Methyl-4-Methoxystyrene Purity: A Comparative Technical Guide
Executive Summary: The Purity Imperative
2-Methyl-4-methoxystyrene (CAS 22572-29-8), a structural isomer of 4-methoxystyrene (4-vinylanisole), is a critical monomer used in the synthesis of high-refractive-index polymers and specialty photoresists. Unlike its more common counterparts, the specific ortho-methyl substitution confers unique steric properties that influence polymerization kinetics and polymer glass transition temperatures (
However, its synthesis—typically via the reduction-dehydration of 4-methoxy-2-methylacetophenone—introduces specific impurities that can act as chain terminators or cross-linkers. This guide evaluates GC-MS as the superior analytical standard for purity profiling , comparing it against HPLC and NMR alternatives, and provides a validated protocol for resolving the critical "isomeric" and "thermal artifact" challenges inherent to this molecule.
Comparative Analysis: Why GC-MS?
In the analysis of volatile styrene derivatives, researchers often waver between HPLC (stability) and GC (resolution). The following matrix objectively compares these methodologies for 2-methyl-4-methoxystyrene.
| Feature | GC-MS (Recommended) | HPLC-UV | 1H-NMR |
| Primary Utility | Trace impurity profiling & Isomer resolution | Quantitation of thermally unstable precursors | Structural verification of bulk material |
| Sensitivity (LOD) | High (ppb range) | Moderate (ppm range) | Low (>0.1%) |
| Isomer Selectivity | Excellent (Capillary columns resolve ortho/meta/para isomers) | Good (Requires specialized chiral/phenyl columns) | Poor (Signal overlap in aromatic region) |
| Structural ID | Definitive (Mass spectral fingerprinting) | Inferential (Retention time matching only) | Definitive (but lacks sensitivity for traces) |
| Critical Limitation | Thermal Degradation: Benzylic alcohol impurities may dehydrate in the inlet, artificially inflating styrene purity.[1] | Solvent cutoff interference; lower resolution for volatile monomers. | Cannot detect trace polymerization inhibitors (e.g., TBC) easily. |
Verdict: While NMR is essential for confirming the initial structure, GC-MS is the Gold Standard for purity certification due to its ability to separate the monomer from structurally similar isomers and quantify trace polymerization byproducts.
Technical Deep Dive: The "Thermal Artifact" Challenge
Expert Insight: A common pitfall in analyzing styrenic monomers is the presence of the intermediate alcohol, 1-(4-methoxy-2-methylphenyl)ethanol . In a hot GC inlet (>200°C), this alcohol can undergo thermal dehydration to form the target styrene inside the instrument.
-
Consequence: Your chromatogram shows 99% purity, but the actual sample contains 5% alcohol.
-
Solution: The protocol below incorporates a Split/Splitless optimization and suggests a TMS-derivatization check to validate true purity.
Diagram 1: Analytical Workflow & Decision Tree
Caption: Analytical workflow highlighting the critical decision point for mitigating thermal dehydration artifacts.
Validated Experimental Protocol
A. Sample Preparation[2][3][4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: Dilute 10 µL of monomer in 1.5 mL solvent (~6-7 mg/mL).
-
Inhibitor Check: Ensure the sample contains 10-50 ppm tert-butylcatechol (TBC) to prevent polymerization inside the vial.
B. GC-MS Parameters
This protocol is optimized for Agilent 7890/5977 but transferable to Shimadzu/Thermo systems.
-
Column: HP-5ms UI (or equivalent 5% phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.
-
Why? Non-polar phases provide boiling-point based separation, ideal for separating the monomer (BP ~215°C) from the heavier ketone precursor.
-
-
Inlet: Split Mode (50:1 ratio).
-
Temperature:220°C (Keep as low as possible to minimize thermal degradation of impurities).
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C (Elution of styrene).
-
Ramp 20°C/min to 280°C (Elution of dimers/oligomers).
-
Hold 5 min.
-
C. Mass Spectrometry (MS) Settings[5]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: Scan (m/z 35–350) for initial profiling; SIM for trace quantitation.
-
Solvent Delay: 3.0 min.
Data Interpretation & Impurity Profiling
Target Molecule: 2-Methyl-4-Methoxystyrene
-
Retention Time: ~10.5 - 11.5 min (under described conditions).
-
Molecular Ion (M+): m/z 148 (Strong).
-
Base Peak: m/z 133 (M - 15, Loss of Methyl).
-
Secondary Ions: m/z 105, 91, 77 (Aromatic series).
Common Impurities Table
| Impurity | Origin | Approx RT (Relative) | Key MS Ions (m/z) |
| 4-Methoxy-2-methylacetophenone | Unreacted Starting Material | +2.5 min | 164 (M+), 149 (Base) |
| 1-(4-Methoxy-2-methylphenyl)ethanol | Reduction Intermediate | +1.0 min | 166 (M+), 148 (M-18)* |
| Polystyrene Dimers | Storage Degradation | > +10 min | 296 (M+), 148 |
| Isomers (e.g., 3-methyl) | Impure Starting Material | ±0.2 min | 148, 133 (Identical spectrum) |
*Note: If you see a peak with m/z 148 but a slightly different retention time, check for the alcohol. The alcohol often shows a weak M+ (166) and a strong [M-18]+ (148) due to water loss.
Diagram 2: Fragmentation Pathway (Proposed)
Caption: Proposed EI-MS fragmentation pathway for 2-methyl-4-methoxystyrene.
Self-Validating the Protocol (Quality Assurance)
To ensure your results are trustworthy (Trustworthiness in E-E-A-T), perform these checks:
-
The "Split" Test: Run the sample at 10:1 and 100:1 split ratios. If the impurity profile changes (specifically the alcohol/styrene ratio), thermal degradation is occurring in the inlet.
-
Resolution Check: Calculate the resolution (
) between the main peak and the nearest impurity. is required for quantitative accuracy. -
Blank Run: Always run a solvent blank after high-concentration monomer injections to check for "carryover" or "ghost peaks" from the polymerization of styrene in the liner.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxystyrene (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69. [Link]
-
Kusch, P. (2014). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
-
ASTM International. ASTM D5135-16: Standard Test Method for Analysis of Styrene by Capillary Gas Chromatography. (Standard methodology adapted for substituted styrenes).[4] [Link]
-
PubChem. Compound Summary: 4-Methoxy-2-methyl-1-vinylbenzene (CAS 22572-29-8). National Library of Medicine. [Link]
Sources
A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Styrene Monomers
For researchers and professionals in materials science and drug development, understanding the photophysical properties of monomers is fundamental. Styrene and its derivatives are foundational building blocks for a vast array of polymers and functional materials. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and data-rich method for characterizing these compounds. This guide offers an in-depth comparison of the UV-Vis absorption spectra of common substituted styrenes, grounded in the principles of electronic transitions and supported by a robust experimental protocol.
The Underlying Principle: Electronic Transitions in Styrene
The UV-Vis absorption spectrum of an organic molecule is a direct consequence of its electronic structure. When a molecule absorbs photons of UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state.[1] In styrene, the key to its UV absorption lies in its conjugated system—the alternating double and single bonds of the benzene ring and the vinyl group. This conjugation creates a network of π-orbitals.
The most significant electronic transition observed in styrene is the π → π* transition, where an electron is excited from a π bonding molecular orbital (the Highest Occupied Molecular orbital, or HOMO) to a π* anti-bonding molecular orbital (the Lowest Unoccupied Molecular orbital, or LUMO).[2][3] The energy required for this transition dictates the wavelength of maximum absorption (λmax). For unsubstituted styrene, this absorption is typically observed around 245-250 nm.[4][5]
The Role of Substituents: Modulating the Spectrum
Attaching different functional groups (substituents) to the benzene ring of styrene can systematically alter its absorption spectrum. This modulation is a predictable and powerful tool for material design. The effects are categorized into four main types of shifts:
-
Bathochromic Shift (Red Shift) : A shift of λmax to a longer wavelength, indicating a decrease in the HOMO-LUMO energy gap.[6][7]
-
Hypsochromic Shift (Blue Shift) : A shift of λmax to a shorter wavelength, indicating an increase in the HOMO-LUMO energy gap.[7][8]
-
Hyperchromic Effect : An increase in the intensity of the absorption, measured by the molar absorptivity (ε).[9][10]
-
Hypochromic Effect : A decrease in the molar absorptivity (ε).[9][11]
The electronic nature of the substituent—whether it donates or withdraws electron density from the ring—is the primary driver of these shifts.
Electron-Donating Groups (EDGs)
Groups like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They increase the electron density of the conjugated π-system through inductive or resonance effects. This destabilizes the HOMO and/or stabilizes the LUMO, effectively narrowing the energy gap (ΔE) for the π → π* transition.[8] According to the relationship λ = hc/ΔE, a smaller energy gap results in absorption at a longer wavelength—a bathochromic shift. These groups, which enhance absorption, are often called auxochromes.[8]
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), pull electron density from the π-system. Their effect can be more complex.
-
Halogens (e.g., -Cl) : Halogens exhibit a dual nature. They are inductively electron-withdrawing but can donate electron density through resonance via their lone pairs. For styrenes, the resonance effect often leads to a slight bathochromic shift.[12]
-
Nitro Group (-NO₂) : A strongly electron-withdrawing group like nitro extends the conjugated system through resonance. This delocalization significantly lowers the energy of the LUMO, resulting in a pronounced bathochromic shift.[13]
The following diagram illustrates how substituents alter the HOMO-LUMO energy gap and cause spectral shifts.
Caption: Effect of substituents on the HOMO-LUMO energy gap and spectral shifts.
Comparative Data for Substituted Styrenes
The following table summarizes the experimentally observed λmax for styrene and several para-substituted derivatives, demonstrating the principles discussed. All values are for the primary π → π* transition.
| Compound | Substituent (-R) | Electronic Effect | Typical λmax (nm) |
| Styrene | -H | Neutral (Reference) | ~248 |
| 4-Methylstyrene | -CH₃ | Electron-Donating (Weak) | ~252[14] |
| 4-Methoxystyrene | -OCH₃ | Electron-Donating (Strong) | ~259 |
| 4-Chlorostyrene | -Cl | Electron-Withdrawing (Halogen) | ~253[15] |
| 4-Nitrostyrene | -NO₂ | Electron-Withdrawing (Strong) | ~310 |
Note: Exact λmax values can vary slightly depending on the solvent used.
A Self-Validating Experimental Protocol for UV-Vis Analysis
To ensure trustworthy and reproducible data, every step in the protocol must be deliberate and validated. This workflow is designed as a self-validating system.
Workflow Overview
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Styrene [cms.gutow.uwosh.edu]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Bathochromic shift - Wikipedia [en.wikipedia.org]
- 8. egpat.com [egpat.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Structural Biochemistry/The Hypochromic Effect - Wikibooks, open books for an open world [en.wikibooks.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Methylstyrene | 622-97-9 [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
Precision Characterization of Poly(4-methoxystyrene): A Comparative Guide to PDI Determination
Executive Summary
Poly(4-methoxystyrene) (P4MS) and its isomers are critical functional materials in next-generation lithography and drug delivery systems. The Polydispersity Index (PDI)—defined as
This guide objectively compares the three dominant methodologies for determining PDI: Conventional Calibration (GPC-RI) , Absolute Characterization (GPC-MALS) , and MALDI-TOF MS .
The Verdict: While GPC-RI is sufficient for routine Quality Control (QC), GPC-MALS is the mandatory standard for research and drug development due to the hydrodynamic volume mismatch between P4MS and polystyrene standards. MALDI-TOF is recommended solely as a complementary technique for end-group analysis, not for bulk PDI determination.
Technical Context: The "Relative" Problem
P4MS is structurally similar to Polystyrene (PS), leading many researchers to rely on PS calibration standards. However, the methoxy group at the para position alters the polymer's rigidity and solvent interaction (hydrodynamic volume).
-
The Error: Using PS standards for P4MS typically results in a molecular weight overestimation of 10–15% because P4MS expands differently in THF than PS.
-
The Solution: Universal Calibration (Viscometry) or Light Scattering (MALS) eliminates this relative error.
Methodology Comparison
Method A: Conventional GPC (Refractive Index)
The Industry Workhorse
-
Principle: Separates chains by hydrodynamic volume; calculates MW relative to a calibration curve (usually Polystyrene).
-
Pros: High precision (repeatability), low cost, simple maintenance.
-
Cons: Low accuracy (trueness). Assumes the sample behaves exactly like the standard.
Method B: GPC-MALS (Multi-Angle Light Scattering)
The Gold Standard
-
Principle: Measures the intensity of scattered light at multiple angles. The scattering intensity is directly proportional to the molar mass (
) and the radius of gyration ( ). -
Pros: Absolute MW determination; no calibration standards required; detects aggregation.
-
Cons: Requires accurate
(refractive index increment) values; higher equipment cost.
Method C: MALDI-TOF MS
The Structural Detective
-
Principle: Soft ionization of intact polymer chains.
-
Pros: Single-chain resolution; identifies end-groups and repeating unit mass.
-
Cons: Severe discrimination against high molecular weight chains. Often yields artificially low PDI values (
) for broad samples, making it unsuitable for bulk PDI measurement.
Comparative Data Summary
| Feature | GPC-RI (Conventional) | GPC-MALS (Absolute) | MALDI-TOF MS |
| Primary Output | Relative MW, PDI | Absolute | End-group structure, Oligomer mass |
| Accuracy (Trueness) | Low (depends on Standards) | High | Medium (High for narrow PDI only) |
| Precision (Repeatability) | High | High | Low (Matrix dependent) |
| PDI Range Suitability | Broad & Narrow | Broad & Narrow | Narrow (<1.2) only |
| Sample Requirement | ~5 mg | ~5 mg | <1 mg |
| Key Limitation | Hydrodynamic Volume Error | Requires | High-mass discrimination |
Experimental Protocol: GPC-MALS (Recommended)
Objective: Determine absolute PDI of P4MS using THF as the mobile phase.
Phase 1: System Preparation
-
Solvent: Tetrahydrofuran (THF), HPLC Grade, Stabilized (inhibitor-free recommended if using UV detection, otherwise BHT stabilized is acceptable).
-
Columns: 2x Mixed-Bed columns (e.g., PLgel Mixed-C or Styragel HR 4E) to cover MW range 200 – 2,000,000 Da.
-
Detectors:
-
Differential Refractive Index (dRI).[1]
-
MALS (e.g., DAWN or similar).
-
-
Temperature: 35°C (Standardizes viscosity).
Phase 2: Sample Preparation (Crucial Step)
-
Concentration: Prepare 2.0 mg/mL (for MW < 100k) or 1.0 mg/mL (for MW > 100k).
-
Dissolution: Allow P4MS to dissolve in THF for 4–6 hours at room temperature. Do not sonicate (risks chain scission).
-
Filtration: Filter through a 0.2 µm PTFE membrane .
-
Why? P4MS is prone to micro-gel formation. Injecting aggregates will cause noise spikes in the Light Scattering detector.
-
Phase 3: The Measurement (Self-Validating)
-
Determine
:-
Option A (Online): Assume 100% mass recovery. Inject a known mass (concentration × loop volume). The software calculates
from the RI peak area. -
Option B (Literature): Use 0.165 mL/g (approximate for styrenic derivatives in THF, verify experimentally).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
Phase 4: Data Processing
-
Baseline Selection: Set baselines for RI and LS signals. Ensure they cover the entire peak.
-
Alignment: Correct for the inter-detector delay (volume offset between LS and RI cells).
-
Calculation: Use the Debye plot formalism (
vs ) to extrapolate to zero angle.
Visualization of Workflows
Comparison Workflow
Figure 1: The GPC-MALS workflow ensures that concentration (RI) and scattering intensity (MALS) are correlated to derive absolute molecular weight.
Decision Matrix for Method Selection
Figure 2: Decision matrix for selecting the appropriate characterization technique based on sample polydispersity and data requirements.
Troubleshooting & Self-Validation
To ensure Scientific Integrity , apply these validation checks to your data:
-
The "Mass Recovery" Check:
-
In GPC-MALS, calculate the recovered mass using the RI peak area.
-
Rule: Calculated Mass must be 90%–105% of the Injected Mass.
-
Failure: If recovery < 90%, your sample was filtered out (aggregates) or the
value is incorrect.
-
-
The "Light Scattering" Check:
-
Look at the Log(MW) vs. Retention Volume plot. It should be linear and decreasing.
-
Failure: An upward "hook" at the end of the chromatogram indicates column interaction or fluorescence interference.
-
-
The "Pressure" Check:
-
P4MS can precipitate if the THF is "wet." Ensure stable backpressure. Fluctuation >50 psi indicates precipitation.
-
References
-
Agilent Technologies. (2015).[1] Analysis of Polystyrene Stars by GPC Viscometry. Retrieved from [Link]
-
Waters Corporation. (2025). Polymer Analysis by MALDI-TOF MS. Retrieved from [Link]
-
Polymer Source. (2025). Poly(4-methoxystyrene) Characterization Data. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2009). The Mark–Houwink–Sakurada Relation for Polymers. Retrieved from [Link]
-
Scientific Polymer Products. (2026). Poly(4-methoxystyrene) Specifications and GPC Data. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal of 1-Ethenyl-4-methoxy-2-methylbenzene: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 1-Ethenyl-4-methoxy-2-methylbenzene, a substituted styrene derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous aromatic hydrocarbons, ethers, and substituted styrenes, in conjunction with established best practices for hazardous waste management in a laboratory setting.[1][2][3][4] The structural similarity to compounds like 4-methylstyrene and various methoxy-substituted benzenes suggests that 1-Ethenyl-4-methoxy-2-methylbenzene should be handled as a flammable, irritant, and environmentally hazardous substance.[5][6][7]
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 1-Ethenyl-4-methoxy-2-methylbenzene, must adhere to federal, state, and local regulations.[8] The fundamental principle is to prevent the release of hazardous materials into the environment and to ensure the safety of all personnel.[9][10] Never dispose of organic substances down the laboratory drain.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 1-Ethenyl-4-methoxy-2-methylbenzene is presumed to be:
-
Flammable: Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
An Irritant: Causes skin, eye, and respiratory irritation.[3][4]
-
Environmentally Hazardous: Potentially toxic to aquatic life.
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of waste 1-Ethenyl-4-methoxy-2-methylbenzene.
Waste Collection
-
Container Selection: Use a designated, leak-proof container made of a material compatible with aromatic hydrocarbons and ethers (e.g., glass or a suitable plastic).[9][11] The original container is often the best choice for waste accumulation.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Ethenyl-4-methoxy-2-methylbenzene," and the approximate concentration and volume.[10][12] Note the associated hazards (Flammable, Irritant).
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][8] Flammable liquids should be stored in a flammable storage cabinet.[8]
Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
Final Disposal
-
Licensed Waste Disposal Service: The ultimate disposal of 1-Ethenyl-4-methoxy-2-methylbenzene must be handled by a licensed professional hazardous waste disposal company.[13] These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration.[13][14]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup.[8][9] This typically involves completing a waste pickup request form and ensuring the container is properly labeled and sealed.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Container Type | Glass or compatible plastic, with a secure lid.[9][11] | Prevents leakage and reaction with the container material. |
| Labeling | "Hazardous Waste," full chemical name, hazards.[10][12] | Ensures proper identification and handling by all personnel. |
| Storage | Segregated in a flammable storage cabinet.[2][8] | Mitigates fire risk and prevents reactions with incompatible chemicals. |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste.[4] | Contains the spill and ensures proper disposal of all contaminated materials. |
| Final Disposal | Licensed hazardous waste contractor.[13] | Ensures compliance with regulations and environmentally responsible disposal. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 1-Ethenyl-4-methoxy-2-methylbenzene.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Ethers | Health & Safety. (2024, July 22). Health and Safety Department.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Chemical and Hazardous Waste Guide. (2024, October 20). UiO.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- SAFETY DATA SHEET: 1-Eth-1-ynyl-4-methoxybenzene. (2009, April 29). Fisher Scientific.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety.
- 1-Methoxy-4-methylbenzene. LookChem.
- 1-Ethenyl-4-(1-ethoxyethoxy)benzene Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Toxicological Profile for Styrene. Agency for Toxic Substances and Disease Registry.
- Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8). Cheméo.
- Showing Compound 1-Methoxy-2-methylbenzene (FDB008787). (2010, April 8). FooDB.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lookchem.com [lookchem.com]
- 6. Benzene, 1-methoxy-4-methyl- (CAS 104-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Showing Compound 1-Methoxy-2-methylbenzene (FDB008787) - FooDB [foodb.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. otago.ac.nz [otago.ac.nz]
- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
